(5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione
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Overview
Description
(5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione is a chiral compound belonging to the oxazolidine family This compound is characterized by its unique structure, which includes an oxazolidine ring with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with dimethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: Another chiral compound with different substituents and applications.
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: Used as an intermediate in the synthesis of β-lactamase inhibitors.
Uniqueness
(5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione is unique due to its specific substituents and the resulting properties. Its chiral nature and the presence of both ethyl and methyl groups make it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(5S)-5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3/t7-/m0/s1 |
InChI Key |
VQASKUSHBVDKGU-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)O1)C)C |
Canonical SMILES |
CCC1(C(=O)N(C(=O)O1)C)C |
Origin of Product |
United States |
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